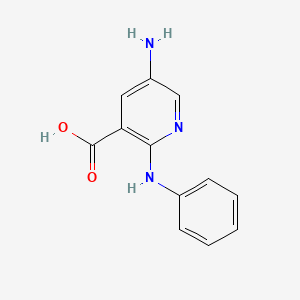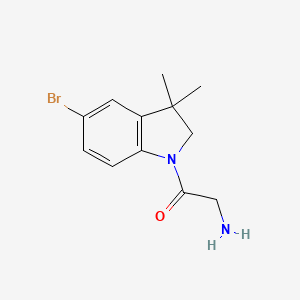
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone, also known as BRD0705, is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule inhibitor that has shown promise in various applications, particularly in the field of cancer research. In
作用機序
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone works by binding to the bromodomain of BET proteins, which prevents them from interacting with chromatin and regulating gene expression. This leads to changes in gene expression patterns, which can have a variety of effects depending on the specific genes that are affected. By targeting BET proteins, 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone has the potential to alter gene expression in a way that can be beneficial for treating various diseases.
Biochemical and Physiological Effects
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and induce cell death. It has also been shown to have anti-inflammatory effects, which could be beneficial for treating autoimmune disorders. In addition, 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone has been shown to alter the expression of various genes involved in cellular processes such as cell cycle regulation, DNA repair, and apoptosis.
実験室実験の利点と制限
One advantage of using 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone in lab experiments is its specificity for BET proteins. This allows researchers to selectively target these proteins without affecting other cellular processes. Additionally, 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for drug development. However, one limitation of using 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone is its potential toxicity, particularly at high doses. This requires careful dosing and monitoring in lab experiments.
将来の方向性
There are several future directions for research on 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone. One area of focus is developing more potent and selective BET inhibitors based on the structure of 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone. Additionally, researchers are exploring the use of 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone in combination with other cancer therapies to enhance their effectiveness. Finally, there is ongoing research on the potential use of 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone in other diseases, such as inflammation and autoimmune disorders, which could lead to the development of new treatments.
合成法
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone can be synthesized through a multistep process involving various chemical reactions. The starting material for the synthesis is 5-bromo-3,3-dimethylindole, which is reacted with ethyl glyoxylate to form an intermediate product. This intermediate is then reacted with ammonia to produce the final product, 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone. The synthesis method has been optimized to produce high yields of pure 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone.
科学的研究の応用
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone has been studied for its potential use in cancer research, particularly in the field of epigenetics. It has been shown to inhibit the activity of a class of enzymes called bromodomain and extra-terminal domain (BET) proteins, which play a key role in gene expression. By inhibiting BET proteins, 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone can alter gene expression patterns and potentially lead to the development of new cancer therapies. In addition to cancer research, 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone has also been studied for its potential use in treating other diseases, such as inflammation and autoimmune disorders.
特性
IUPAC Name |
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-12(2)7-15(11(16)6-14)10-4-3-8(13)5-9(10)12/h3-5H,6-7,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGLOYVXIZGFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=C1C=C(C=C2)Br)C(=O)CN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(Dimethylamino)methyl]thiophene-3-carbonitrile](/img/structure/B7637619.png)
![4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B7637623.png)
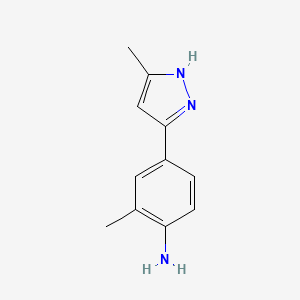
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7637637.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,5-dimethylbenzamide](/img/structure/B7637639.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7637645.png)
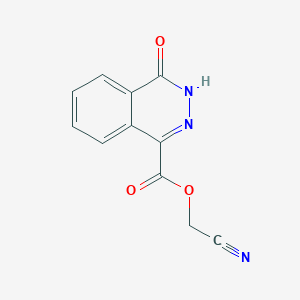
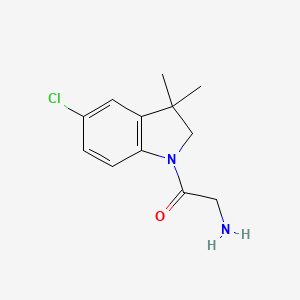
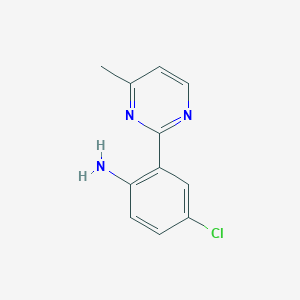

![2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B7637685.png)

![4-(1,3-dioxoisoindol-2-yl)-N-[2-(3-fluorophenyl)ethyl]butanamide](/img/structure/B7637695.png)
